

# Navigating the Intellectual Property Landscape of Orum Therapeutics' GSPT1-Targeting Degrader-Antibody Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | ORM-3819  |
| Cat. No.:      | B15579920 |

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Daejeon, South Korea and Boston, MA - Orum Therapeutics, a clinical-stage biotechnology company, is pioneering a novel approach in oncology with its Dual-Precision Targeted Protein Degradation (TPD<sup>2</sup>) platform. This technology engineers degrader-antibody conjugates (DACs) that specifically target the GSPT1 protein, a key factor in translation termination, offering a promising new therapeutic avenue for various cancers. This guide provides a comprehensive overview of the patent and intellectual property status of Orum's GSPT1-targeting DACs, including their core technology and key drug candidates: ORM-5029, ORM-6151 (acquired by Bristol Myers Squibb), and ORM-1153.

## Core Technology: The TPD<sup>2</sup> Platform

Orum's intellectual property is anchored in its TPD<sup>2</sup> platform, which combines the cell-specific targeting of monoclonal antibodies with the catalytic protein degradation mechanism of small molecule degraders. This approach aims to overcome the limitations of traditional antibody-drug conjugates (ADCs) and small molecule degraders by enhancing the therapeutic window and minimizing off-target toxicity.

The core components of the TPD<sup>2</sup> platform are:

- A proprietary GSPT1-degrading payload: Orum has developed a novel molecular glue degrader, SMol006, which induces the degradation of GSPT1 via the E3 ubiquitin ligase pathway.[1][2][3][4]
- Target-specific monoclonal antibodies: These antibodies are chosen for their high affinity to tumor-associated antigens, ensuring precise delivery of the degrader payload to cancer cells.
- Proprietary linker technology: Orum has developed advanced linker chemistries, including cleavable linkers like the Val-Cit PABC linker used in ORM-5029 and a novel  $\beta$ -glucuronide releasable linker in ORM-6151, to ensure the stable conjugation of the degrader and its efficient release within the target cell.[2][3][5][6]

A key patent family protecting Orum's foundational technology in cell-penetrating antibodies is exemplified by US Patent 10,844,136 B2, which covers methods for localizing antibodies within the cytoplasm. This technology is fundamental to delivering the degrader payload to its intracellular target.

## Mechanism of Action: A Targeted Approach to Protein Degradation

The DACs developed using the TPD<sup>2</sup> platform follow a multi-step mechanism of action designed for precision and efficacy.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Orum Therapeutics Presents Preclinical Data at AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 - BioSpace [biospace.com]
- 2. Facebook [cancer.gov]
- 3. ORM-5029: Discovery of an antibody drug conjugate with first-in-class molecular glue degrader warhead for treatment of HER2-positive breast cancer | Poster Board #3753 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating the Intellectual Property Landscape of Orum Therapeutics' GSPT1-Targeting Degrader-Antibody Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579920#orm-3819-patent-and-intellectual-property-status]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)